Baloxavir
Übersicht
Beschreibung
Baloxavirmarboxil ist ein antivirales Medikament zur Behandlung von Influenza A und B. Es wurde erstmals im Februar 2018 in Japan und später im Oktober 2018 in den Vereinigten Staaten für den medizinischen Gebrauch zugelassen . Baloxavirmarboxil ist ein Prodrug, das zu seiner aktiven Form, Baloxavirsäure, metabolisiert wird, die die saure Endonuklease der Influenza-Viruspolymerase hemmt, ein Enzym, das für die Virusreplikation essentiell ist .
Wissenschaftliche Forschungsanwendungen
Baloxavirmarboxil wurde ausgiebig auf seine antiviralen Eigenschaften untersucht. Es wird zur Behandlung von akuter, unkomplizierter Influenza bei Patienten angewendet, die seit höchstens 48 Stunden Symptome haben . Die Forschung hat gezeigt, dass Baloxavirmarboxil die Dauer der Grippesymptome verkürzen und das Risiko von Komplikationen bei Hochrisikopatienten senken kann . Darüber hinaus wurde es auf sein Potenzial untersucht, Influenza bei Personen zu verhindern, die dem Virus ausgesetzt waren .
Wirkmechanismus
Baloxavirmarboxil ist ein cap-abhängiger Endonuklease-Inhibitor, der auf das saure Polymerase-Protein des Influenzavirus abzielt. Dieses Enzym ist entscheidend für den „Cap-Snatching“-Prozess, bei dem das Virus die mRNA der Wirtszelle kapert, um die virale Gen-Transkription einzuleiten . Durch die Hemmung dieses Enzyms verhindert Baloxavirsäure die Replikation des Influenzavirus, wodurch die Viruslast reduziert und die Symptome gelindert werden .
Wirkmechanismus
Target of Action
Baloxavir primarily targets the polymerase acidic (PA) protein of the influenza A and B viruses . The PA protein is a subunit of the viral RNA polymerase, which is essential for virus RNA transcription .
Mode of Action
this compound functions as an enzyme inhibitor, specifically targeting the influenza virus’ cap-dependent endonuclease activity . This activity is used in a process known as “cap snatching” by the virus’ polymerase complex, which is essential to its life-cycle . By inhibiting this activity, this compound effectively blocks the initiation of mRNA synthesis, ultimately halting influenza virus proliferation .
Biochemical Pathways
Upon administration, the prodrug this compound marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, this compound . This active metabolite then selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation .
Pharmacokinetics
this compound exhibits unique pharmacokinetic properties. After a single oral dosing, this compound marboxil is rapidly metabolized to this compound acid by hydrolysis in the intestine, blood, and liver mainly by the serine esterase family enzyme, arylacetamide deacetylase (AADAC) . This compound acid reaches its maximum plasma concentration around 4 hours after administration of the dose, and the elimination of this compound acid from plasma follows a multiexponential decline, with a mean terminal elimination half-life of approximately 80 hours .
Result of Action
The result of this compound’s action is the effective inhibition of influenza virus replication. By blocking the initiation of mRNA synthesis, this compound prevents the influenza virus from proliferating, thereby reducing the viral load in the body .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the exposure of this compound acid decreases under the fed state . Furthermore, this compound is vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to this compound .
Biochemische Analyse
Biochemical Properties
Baloxavir acts as a cap-dependent endonuclease inhibitor of the influenza virus . It interacts with the viral RNA polymerase complex, preventing the initiation of viral mRNA synthesis .
Cellular Effects
This compound has been shown to rapidly reduce virus titers compared with oseltamivir in clinical studies . It influences cell function by inhibiting viral replication, thereby reducing the duration of influenza symptoms and fever .
Molecular Mechanism
The mechanism of action of this compound involves binding to the viral RNA polymerase complex, inhibiting the endonuclease activity necessary for viral mRNA synthesis . This prevents the influenza virus from hijacking the host cell’s machinery for its own replication .
Temporal Effects in Laboratory Settings
This compound shows dose-dependent virus titer reductions in the lungs of mice infected with different types/subtypes of influenza viruses 24 hours post-dosing . It has been shown to be effective even when administered 5 days after infection .
Dosage Effects in Animal Models
In animal models, oral administration of this compound resulted in significant reductions in influenza A and B virus titers . The effects of this compound were dose-dependent, with higher doses resulting in greater reductions in virus titers .
Metabolic Pathways
It is known that it is converted into its active form, this compound acid, in the body .
Transport and Distribution
It is known that the drug is orally available and can reach the respiratory tract where the influenza virus replicates .
Subcellular Localization
Given its mechanism of action, it is likely that it targets the viral RNA polymerase complex located in the nucleus of infected cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Baloxavirmarboxil umfasst mehrere wichtige Schritte, darunter nukleophile Substitution, Grignard-Reaktion und Friedel-Crafts-Acylierung . Der Prozess beginnt mit der nukleophilen Substitution von polysubstituiertem 2,3-Difluor-6-halogeniertem Benzylalkohol unter Bildung von 2,3-Difluor-6-halogeniertem Benzylhalogenid. Dieses Zwischenprodukt unterliegt einer weiteren nukleophilen Substitution, um 2,3-Difluor-6-halogeniertes Benzylphenylsulfid zu ergeben. Anschließend wird eine Grignard-Reaktion durchgeführt, um 3,4-Difluor-2-(Phenylthio)methyl)benzoesäure zu erzeugen, die einer weiteren Friedel-Crafts-Acylierung unterzogen wird, um 7,8-Difluordibenzo[b,e]thiophen-11(6H)-on zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von Baloxavirmarboxil unter Verwendung von Mikrowellenbestrahlung und einem festen Säurekatalysator wie Sulfonatharz (HND-580) optimiert werden. Dieses Verfahren verkürzt die Reaktionszeit erheblich und verbessert die Ausbeute, wodurch es effizienter und umweltfreundlicher wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Baloxavirmarboxil durchläuft verschiedene Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Das Prodrug wird durch Esterasen im Magen-Darm-Trakt, der Leber und dem Blut hydrolysiert, um den aktiven Metaboliten Baloxavirsäure freizusetzen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Baloxavirmarboxil verwendet werden, sind polysubstituierter Benzylalkohol, Grignard-Reagenzien und Sulfonatharzkatalysatoren. Reaktionsbedingungen umfassen häufig Mikrowellenbestrahlung, um Reaktionsraten und Ausbeuten zu verbessern .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von Baloxavirmarboxil gebildet wird, ist Baloxavirsäure, die die aktive Form des Medikaments ist, die das Influenzavirus hemmt .
Vergleich Mit ähnlichen Verbindungen
Baloxavirmarboxil ist unter den antiviralen Medikamenten aufgrund seines Wirkmechanismus einzigartig. Im Gegensatz zu Neuraminidase-Inhibitoren wie Oseltamivir (Tamiflu), Zanamivir (Relenza) und Peramivir (Rapivab), die die Freisetzung neuer Viruspartikel hemmen, zielt Baloxavirmarboxil auf den viralen Replikationsprozess selbst . Dies macht es effektiv gegen Stämme des Influenzavirus, die möglicherweise gegen Neuraminidase-Inhibitoren resistent sind . Andere ähnliche Verbindungen umfassen Laninamivir Octanoat (Inavir), das ebenfalls auf das Influenzavirus abzielt, aber über einen anderen Mechanismus .
Der einzigartige Wirkmechanismus von Baloxavirmarboxil und seine Fähigkeit, die Dauer der Grippesymptome zu verkürzen, machen es zu einer wertvollen Ergänzung des Arsenals an antiviralen Medikamenten, die zur Behandlung von Influenza zur Verfügung stehen.
Biologische Aktivität
Baloxavir marboxil, an antiviral medication, has emerged as a significant treatment option for influenza due to its unique mechanism of action and favorable pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant case studies.
This compound marboxil is a prodrug that is rapidly converted into this compound acid (BXA), which functions as a selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition disrupts viral mRNA synthesis, thereby preventing viral replication and reducing viral load in infected individuals .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, including a long half-life that allows for single-dose administration. Studies have demonstrated that this compound marboxil can achieve effective plasma concentrations that correlate with antiviral activity. For instance, in animal models, doses as low as 15 mg/kg resulted in significant reductions in viral titres .
Pharmacodynamics : The pharmacodynamic relationship between this compound acid concentration and its antiviral effects has been established through various studies. A notable study indicated that the plasma concentration at 24 hours post-dosing (C24) was predictive of the reduction in viral titres .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, demonstrating superior efficacy compared to traditional antiviral treatments like oseltamivir.
- Single-Dose Treatment : In a randomized trial involving 173 children, this compound showed a more rapid decline in infectious viral titers compared to oseltamivir, with a mean reduction from baseline on day 2 of -3.59 log10 median tissue culture infectious dose/mL for this compound versus -1.79 for oseltamivir .
- High-Risk Populations : In high-risk adolescent and adult populations, this compound significantly reduced the time to symptom alleviation compared to placebo and had comparable efficacy to oseltamivir . The median time to improvement of influenza symptoms was 73.2 hours for this compound compared to 81.0 hours for oseltamivir .
Case Studies and Research Findings
Several key studies have highlighted the effectiveness and safety profile of this compound:
- Efficacy in Pediatric Patients : A phase 3 study focusing on Japanese pediatric patients found that this compound treatment led to faster alleviation of symptoms and reduced viral shedding compared to placebo .
- Emergence of Resistance : Research has indicated that variants of the influenza virus can develop resistance to this compound through specific mutations in the PA protein (e.g., PA/I38X). These mutations were found in approximately 5% of patients treated with this compound, leading to reduced susceptibility and potential treatment failure .
- Real-World Effectiveness : A recent study published in Frontiers in Microbiology confirmed that this compound administered within 48 hours of symptom onset resulted in faster symptom improvement compared to oseltamivir, reinforcing its clinical utility in real-world settings .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Study Type | Population | Treatment Comparison | Key Findings |
---|---|---|---|
Randomized Controlled Trial | Children (n=173) | This compound vs Oseltamivir | Faster decline in viral titers with this compound |
Phase 3 Study | High-risk adults (n=2184) | This compound vs Placebo | Reduced time to symptom alleviation |
Pediatric Study | Japanese patients | This compound vs Placebo | Faster recovery and reduced viral shedding |
Eigenschaften
IUPAC Name |
(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDLLEYNNRGVFR-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027860 | |
Record name | Baloxavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1985605-59-1 | |
Record name | Baloxavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baloxavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15675 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Baloxavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALOXAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.